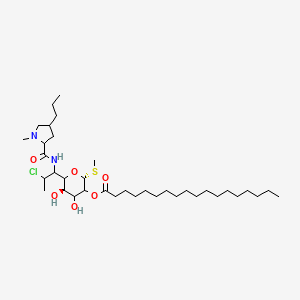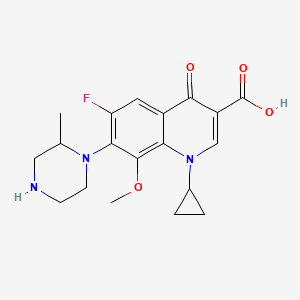
Clindamycin Stearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clindamycin is a lincosamide antibiotic that has been approved by the US Food and Drug Administration for the treatment of anaerobic, streptococcal, and staphylococcal infections . It is a semisynthetic antibiotic produced by a 7(S)-chloro-substitution of the 7®-hydroxyl group of the parent compound lincomycin . The chemical name for clindamycin hydrochloride is Methyl 7-chloro-6,7,8-trideoxy-6- (1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside monohydrochloride .
Molecular Structure Analysis
The molecular structure of Clindamycin has been determined through various methods such as single crystal X-ray diffraction . Different forms of Clindamycin, such as solvates, have different hydrogen bonding networks among the host-host and host-solvent molecules in their crystal structures .
Chemical Reactions Analysis
The chemical reactions of Clindamycin have been studied, particularly in relation to its interactions with other substances . For example, one study found that Clindamycin reacts with potassium iodide and potassium iodate in an aqueous medium to produce yellow-coloured triiodide ions .
Physical and Chemical Properties Analysis
Clindamycin phosphate, an antibacterial agent, has been reported to form several solid-state forms. The properties and transformations of these forms were characterized by powder X-ray diffraction, Single-crystal X-ray diffraction, differential scanning calorimetry, thermo gravimetric analysis, hot-stage microscopy, and dynamic vapor sorption .
科学的研究の応用
Treatment of Bacterial Infections
Clindamycin is particularly effective against bacterial infections, especially those caused by anaerobic species. It's also used in treating protozoal diseases like malaria, often in combination with other drugs (Spížek & Řezanka, 2004).
Use in Chronic Osteomyelitis
Clindamycin has been studied for its effectiveness in treating chronic osteomyelitis caused by Staphylococcus aureus. It showed significant efficacy in sterilizing infected bones when administered for an extended period (Norden, Shinners & Niederriter, 1986).
Dental Applications
Due to its broad-spectrum activity, clindamycin is used in dentistry for prophylactic treatment to prevent endocarditis and also as an effective treatment for dental infections (Brook et al., 2005).
Development of Orally Disintegrating Tablets (ODTs)
Clindamycin has been incorporated into ODTs for improved pediatric and geriatric patient compliance. This involved developing taste-masked beads of clindamycin HCl for oral administration (Cantor, Khan & Gupta, 2015).
CNS Penetration in Primates
Studies have explored the penetration of clindamycin into the central nervous system of primates, particularly its levels in serum, cerebrospinal fluid, and brain tissue (Picardi, Lewis, Tan & Phair, 1975).
Resistance Studies
Research has been conducted on the incidence of constitutive and inducible clindamycin resistance in hospital-associated Staphylococcus aureus, highlighting the need for routine testing to guide clinical therapy and prevent antibiotic misuse (Sasirekha et al., 2013).
Antimalarial Applications
Clindamycin has been evaluated in clinical trials for its efficacy and safety in the treatment of Plasmodium falciparum malaria (Lell & Kremsner, 2002).
Effect on Human Osteoblasts
The impact of clindamycin on human osteoblasts has been studied, particularly its effects on cell proliferation, cytotoxicity, and cell metabolism (Naal et al., 2008).
Prevention of Preterm Birth
Clindamycin has been studied for its potential to reduce the risk of preterm birth and late miscarriage when administered to women with abnormal vaginal flora at early stages of pregnancy (Lamont et al., 2011).
Membrane Transport in Alveolar Macrophages
Research on the membrane transport of clindamycin in alveolar macrophages suggests an active process for drug uptake, which may have implications for treating chronic facultative bacterial infections (Hand & King-Thompson, 1982).
作用機序
- Its role is to inhibit protein synthesis by disrupting the transpeptidation reaction during early chain elongation .
- Depending on the organism, infection site, and drug concentration, clindamycin can exhibit either bacteriostatic or bactericidal effects .
- By interfering with ribosomal function, it decreases adherence of bacteria to host cells and enhances intracellular killing of organisms .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
将来の方向性
There is ongoing research into the use of Clindamycin and its derivatives for the treatment of various infections . These studies aim to identify new antibacterial targets to lay the foundation for developing novel antimicrobial agents . The potential of Clindamycin derivatives to address bacterial resistance and broaden their antibacterial effectiveness is also being explored .
生化学分析
Biochemical Properties
Clindamycin Stearate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . This interaction is crucial for its antibacterial activity.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial protein synthesis, which leads to the cessation of bacterial growth . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the 50S subunit of the bacterial ribosome, inhibiting the elongation process of protein synthesis . This results in premature termination of protein synthesis and bacterial growth inhibition .
Dosage Effects in Animal Models
High doses can lead to adverse effects, including antibiotic-associated colitis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes involved in protein synthesis in bacteria, leading to the inhibition of bacterial growth
Subcellular Localization
The subcellular localization of this compound is primarily at the bacterial ribosome where it exerts its antibacterial effects . It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Clindamycin Stearate involves the reaction of Clindamycin with Stearic Acid in the presence of a catalyst.", "Starting Materials": [ "Clindamycin", "Stearic Acid", "Catalyst" ], "Reaction": [ "The reaction is carried out in a solvent such as methanol or ethanol.", "Clindamycin is dissolved in the solvent and then Stearic Acid is added to the solution.", "The mixture is heated to a temperature of around 70-80°C.", "The catalyst is added to the mixture and the reaction is allowed to proceed for several hours.", "During the reaction, the carboxylic acid group of Stearic Acid reacts with the hydroxyl group of Clindamycin to form an ester bond.", "The resulting product is then purified by filtration and recrystallization to obtain Clindamycin Stearate." ] } | |
CAS番号 |
1123211-70-0 |
分子式 |
C36H67ClN2O6S |
分子量 |
691.4 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate |
InChI |
InChI=1S/C36H67ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-29(40)44-34-32(42)31(41)33(45-36(34)46-5)30(26(3)37)38-35(43)28-24-27(22-7-2)25-39(28)4/h26-28,30-34,36,41-42H,6-25H2,1-5H3,(H,38,43)/t26-,27+,28-,30+,31+,32-,33+,34+,36+/m0/s1 |
InChIキー |
QYWAENWZQGVWKH-DKTQTCLQSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-octadecanoate |
製品の起源 |
United States |
Q1: What is Clindamycin Stearate and how was it identified in Clindamycin Palmitate Hydrochloride?
A1: this compound is an impurity identified in Clindamycin Palmitate Hydrochloride drug substances. Researchers utilized High Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MSn) to separate and identify ten impurities, including this compound []. This technique allowed for the characterization of the compound based on its fragmentation pattern and mass-to-charge ratio, ultimately enabling structural elucidation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)







